Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester

latex paint coalescence MFFT reduction porous substrate film formation

High-purity coalescing agent for waterborne latex architectural paints (acrylic, vinyl acrylic, styrene-acrylic systems). Provides continuous film formation under extreme cold (4.5 °C, 95 % RH) and high-pH storage stability (rate constant 9.8 × 10⁻³ M⁻¹ s⁻¹ at pH 13). Non-VOC per EU Directive 2004/42/EC and China GB 18582-2008. Optimal balance of early hardness development and regulatory compliance. Matches Optifilm 300 efficiency; dual-sourcing ready.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 74367-34-3
Cat. No. B3193713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester
CAS74367-34-3
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC(C)C(C(C)(C)C)O
InChIInChI=1S/C12H24O3/c1-8(2)11(14)15-7-9(3)10(13)12(4,5)6/h8-10,13H,7H2,1-6H3
InChIKeyWXFRFCWHHBELIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / 50 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic Acid, 2-Methyl-, 3-Hydroxy-2,4,4-Trimethylpentyl Ester (CAS 74367-34-3): Coalescent Procurement & Differentiation Guide


Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester (CAS 74367-34-3), commonly known as Texanol™ ester alcohol or 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), is a high-boiling carboxylic ester . It functions as a slow-evaporating, water-insoluble coalescing aid for latex architectural paints, providing film integrity, scrub resistance, and hydrolytic stability across acrylic, vinyl acrylic, and styrene-acrylic polymer systems .

Why Generic Substitution of Propanoic Acid, 2-Methyl-, 3-Hydroxy-2,4,4-Trimethylpentyl Ester Fails: The Coalescent Performance Gap


Coalescing agents for latex paints cannot be interchanged based solely on chemical class or boiling point. Critical performance parameters—minimum film formation temperature (MFFT) reduction efficiency on porous substrates, hydrolytic stability under alkaline conditions, VOC regulatory classification, evaporation rate matching to drying conditions, and water solubility—diverge substantially among chemically similar coalescents [1][2]. Substitution without quantitative comparative data routinely leads to film defects, compromised scrub resistance, or regulatory non-compliance [3].

Quantitative Differentiation Evidence for Propanoic Acid, 2-Methyl-, 3-Hydroxy-2,4,4-Trimethylpentyl Ester (Texanol) vs. Key Comparators


MFFT Reduction Efficiency on Porous Substrates: Texanol vs. Eastman EB (Ethylene Glycol Monobutyl Ether)

In a direct head-to-head comparison using the same latex on a porous panel at 4.5°C and 95% relative humidity, Texanol at 6 phr formed a completely continuous film, whereas Eastman EB (ethylene glycol monobutyl ether) at the identical 6 phr loading failed to produce an acceptable film [1]. While Eastman EB was more efficient at reducing MFFT on a metal MFFT bar (achieving 4.5°C MFFT), its complete water solubility caused migration into the porous substrate and azeotropic loss with evaporating water, rendering it ineffective under real application conditions [1].

latex paint coalescence MFFT reduction porous substrate film formation water-soluble vs. water-insoluble coalescent

Coalescing Efficiency Curves: Texanol vs. Optifilm 300 Across Multiple Latex Chemistries

Eastman's comparative study measured MFFT as a function of coalescent loading for Texanol and Optifilm 300 in three latex types [1]. In pure acrylic latex, MFFT decreased from 18°C (0% coalescent) to approximately -2°C at 15% coalescent on latex solids for both products, with virtually overlapping curves [1]. In vinyl acrylic, MFFT decreased from 11°C (0%) to approximately -1°C at 10% loading; in styrene acrylic, from 33°C (0%) to approximately -2°C at 20% loading [1]. The curves show 'virtually no difference in efficiency between Texanol and Optifilm 300' across all three polymer chemistries [1].

MFFT reduction curves coalescent efficiency pure acrylic vinyl acrylic styrene acrylic

Alkaline Hydrolysis Stability: TMPD-MIB vs. Common Indoor Organic Esters

Maeng and McNeill (2022) measured alkaline hydrolysis second-order rate constants at pH 13 and room temperature for four synthetic organic esters [1]. TMPD-MIB (the target compound) exhibited a rate constant of (9.8 ± 1.3) × 10⁻³ M⁻¹ s⁻¹, which is approximately 6 times slower than butyl benzyl phthalate (BBzP) at (5.9 ± 0.8) × 10⁻² M⁻¹ s⁻¹, but approximately 80 times faster than butylparaben (BP) at (1.24 ± 0.17) × 10⁻⁴ M⁻¹ s⁻¹, and approximately 20 times faster than bis(2-ethylhexyl) adipate (DEHA) at (4.8 ± 0.6) × 10⁻⁴ M⁻¹ s⁻¹ [1]. The study identified hydrolysis as a potentially major degradation pathway under alkaline indoor conditions [1].

alkaline hydrolysis kinetics indoor air quality ester degradation sick building syndrome

VOC Regulatory Classification: Boiling Point and Vapor Pressure Comparison Across Coalescent Classes

Texanol (boiling point 254°C @ 760 mmHg, vapor pressure 0.01 kPa @ 20°C) is explicitly not classified as a VOC per EU Directive 2004/42/EC, EU Solvent Emissions Directive, and China GB 18582-2008 . In contrast, Butyl Carbitol (diethylene glycol monobutyl ether) has a lower boiling point of approximately 230°C [1] and may be classified differently under certain regulatory frameworks. DBE (dibasic ester mixtures) have boiling ranges of 196-225°C [2], placing them below the 250°C threshold used in multiple VOC definitions. Optifilm 300 (boiling point 281°C) also achieves non-VOC status but with a higher boiling point, indicating potentially slower evaporation and different film property development [3]. TXIB (boiling point ~281°C) is a diisobutyrate ester structurally related to Texanol but lacks the free hydroxyl group, conferring different polymer compatibility [4].

VOC regulation EU Decopaint Directive 2004/42/EC China GB 18582 boiling point threshold LVP-VOC

Evaporation Rate Comparison: Texanol vs. Butyl Carbitol vs. Eastman EB

Texanol exhibits an evaporation rate of 0.002 relative to n-butyl acetate (= 1.0), making it one of the slowest-evaporating coalescents available . By comparison, Butyl Carbitol has an evaporation rate of approximately 0.004 (n-butyl acetate = 1.0) [1], evaporating roughly twice as fast. Eastman EB (ethylene glycol monobutyl ether) has an evaporation rate of 0.03 , which is 15 times faster than Texanol. This extremely low evaporation rate of Texanol ensures that the coalescent remains in the film throughout the critical water-evaporation and particle-deformation phases, enabling complete coalescence even under high-humidity or low-temperature conditions where water evaporation is retarded .

evaporation rate n-butyl acetate reference coalescent retention film formation window

Water Solubility and Substrate-Independent Coalescence: Texanol vs. Water-Miscible Coalescents

Texanol has a water solubility of approximately 2 g/100 mL (2 wt%) [1], classifying it as nearly water-insoluble. In contrast, Butyl Carbitol (diethylene glycol monobutyl ether) offers 100% water solubility [2], and Eastman EB is also completely water-miscible [3]. The practical consequence was demonstrated in the PCIMag comparative study: water-soluble coalescents partition into the aqueous phase and are lost via substrate absorption and azeotropic evaporation, causing film formation failure on porous substrates even when laboratory MFFT bar data indicate adequate efficiency [4]. Texanol's low water solubility ensures it remains partitioned within the polymer particles during drying, maintaining coalescing efficiency independent of substrate porosity [4].

water solubility coalescent partitioning porous substrate freeze-thaw stability

Optimal Application Scenarios for Propanoic Acid, 2-Methyl-, 3-Hydroxy-2,4,4-Trimethylpentyl Ester Based on Quantitative Differentiation Evidence


Architectural Latex Paints for Application Over Porous Substrates in High-Humidity, Low-Temperature Conditions

When formulating exterior or interior latex paints for application over drywall, masonry, or wood at temperatures approaching 4.5°C and high relative humidity (95%), Texanol is the preferred coalescent over water-soluble alternatives like Eastman EB or Butyl Carbitol. The direct comparative evidence demonstrates that Texanol at 6 phr forms a continuous film under these exact conditions, whereas Eastman EB fails due to water-phase partitioning and substrate migration [1]. The low water solubility (~2 g/100 mL) ensures coalescent retention within the polymer phase regardless of substrate absorption . Formulators should specify Texanol when end-use conditions include cold-weather application and absorptive substrates.

High-pH Pure Acrylic Emulsion Systems Requiring Long-Term In-Can Hydrolytic Stability

For pure acrylic latex formulations with high pH (e.g., amine-neutralized systems), Texanol's alkaline hydrolysis rate constant of (9.8 ± 1.3) × 10⁻³ M⁻¹ s⁻¹ at pH 13 [1] confirms its suitability relative to more hydrolysis-prone esters. While not as hydrolysis-resistant as butylparaben, Texanol degrades approximately 6 times slower than BBzP, supporting the manufacturer's claim of 'excellent hydrolytic stability' [1]. Formulators using high-pH acrylics should select Texanol when in-can stability over months of storage is critical, and should avoid esters with faster alkaline hydrolysis kinetics that could compromise pH stability and biocide efficacy.

VOC-Compliant Formulations Under EU Decopaint Directive and China GB 18582-2008 Without Sacrificing Early Hardness Development

Texanol's boiling point of 254°C qualifies it as non-VOC under EU Directive 2004/42/EC and China GB 18582-2008 [1]. Compared to Optifilm 300 (BP 281°C), Texanol evaporates from the film sooner post-coalescence, which may provide faster hardness development and reduced blocking tendency in low-PVC formulations . MFFT reduction efficiency curves confirm near-identical performance between Texanol and Optifilm 300, meaning the selection can be driven by the desired balance of VOC compliance and early film property development . For formulators targeting both VOC compliance and rapid hardness build, Texanol offers an optimal intermediate evaporation profile.

Cost-Optimized Coalescent Selection Through Direct Efficiency Benchmarking Against Optifilm 300

The quantitative MFFT reduction curves published by Eastman demonstrate that Texanol and Optifilm 300 provide virtually identical coalescing efficiency across pure acrylic, vinyl acrylic, and styrene acrylic latex systems [1]. This functional interchangeability enables procurement decisions based on regional pricing, supply chain reliability, and formulation-specific factors (e.g., odor requirements favoring Optifilm 300) without the need for reformulation. A formulator can benchmark Texanol at a given loading and directly substitute Optifilm 300 at the same addition level with no expected change in MFFT, enabling dual-sourcing strategies for supply security.

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